Cas no 1993323-08-2 (2-(tert-butoxy)carbonyl-4-(trifluoromethyl)-2-azabicyclo2.1.1hexane-1-carboxylic acid)

2-(tert-Butoxy)carbonyl-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid is a specialized bicyclic compound featuring a tert-butoxycarbonyl (Boc) protecting group and a trifluoromethyl substituent. Its rigid azabicyclo[2.1.1]hexane scaffold offers structural uniqueness, making it valuable in medicinal chemistry and drug discovery. The Boc group enhances stability during synthetic processes, while the trifluoromethyl moiety contributes to improved lipophilicity and metabolic resistance. This compound serves as a versatile intermediate for designing bioactive molecules, particularly in the development of protease inhibitors or fluorinated analogs. Its well-defined stereochemistry and functional group compatibility facilitate precise modifications, supporting advanced research in pharmaceutical and agrochemical applications.
2-(tert-butoxy)carbonyl-4-(trifluoromethyl)-2-azabicyclo2.1.1hexane-1-carboxylic acid structure
1993323-08-2 structure
Product Name:2-(tert-butoxy)carbonyl-4-(trifluoromethyl)-2-azabicyclo2.1.1hexane-1-carboxylic acid
CAS No:1993323-08-2
MF:C12H16F3NO4
MW:295.254954338074
CID:5995389
PubChem ID:121604324
Update Time:2025-05-21

2-(tert-butoxy)carbonyl-4-(trifluoromethyl)-2-azabicyclo2.1.1hexane-1-carboxylic acid Chemical and Physical Properties

Names and Identifiers

    • 2-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)-2-aza bicyclo[2.1.1]hexane-1-carboxylic acid
    • 2-Azabicyclo[2.1.1]hexane-1,2-dicarboxylic acid, 4-(trifluoromethyl)-, 2-(1,1-dimethylethyl) ester
    • 2-(tert-butoxy)carbonyl-4-(trifluoromethyl)-2-azabicyclo2.1.1hexane-1-carboxylic acid
    • 2-[(tert-butoxy)carbonyl]-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
    • 2-(tert-Butoxycarbonyl)-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid
    • 1993323-08-2
    • AKOS026739513
    • EN300-1071507
    • CS-0527062
    • EN300-37375138
    • Inchi: 1S/C12H16F3NO4/c1-9(2,3)20-8(19)16-6-10(12(13,14)15)4-11(16,5-10)7(17)18/h4-6H2,1-3H3,(H,17,18)
    • InChI Key: NXGZOBZKGOYQFP-UHFFFAOYSA-N
    • SMILES: C12(C(O)=O)CC(C(F)(F)F)(C1)CN2C(OC(C)(C)C)=O

Computed Properties

  • Exact Mass: 295.10314248g/mol
  • Monoisotopic Mass: 295.10314248g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 460
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 2.1
  • Topological Polar Surface Area: 66.8Ų

Experimental Properties

  • Density: 1.472±0.06 g/cm3(Predicted)
  • Boiling Point: 338.4±42.0 °C(Predicted)
  • pka: 3.65±0.40(Predicted)

2-(tert-butoxy)carbonyl-4-(trifluoromethyl)-2-azabicyclo2.1.1hexane-1-carboxylic acid Pricemore >>

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Additional information on 2-(tert-butoxy)carbonyl-4-(trifluoromethyl)-2-azabicyclo2.1.1hexane-1-carboxylic acid

2-(tert-butoxy)carbonyl-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid: A Comprehensive Overview

The compound with CAS No. 1993323-08-2, known as 2-(tert-butoxy)carbonyl-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid, is a highly specialized organic molecule that has garnered significant attention in the fields of organic chemistry and pharmacology. This compound is notable for its unique bicyclic structure, which combines a tert-butoxy carbonyl group with a trifluoromethyl substituent, creating a molecule with intriguing chemical properties and potential applications in drug design.

Recent studies have highlighted the importance of bicyclic compounds like this one in the development of bioactive molecules. The azabicyclo[2.1.1]hexane framework, in particular, has been shown to exhibit favorable pharmacokinetic profiles, making it a valuable scaffold for medicinal chemists. The addition of the tert-butoxy carbonyl group further enhances the molecule's versatility, as it can act as a protecting group during synthesis while also contributing to the overall stability of the compound.

The trifluoromethyl substituent is another key feature of this compound, as it introduces electron-withdrawing effects that can influence the molecule's reactivity and bioavailability. Recent research has demonstrated that trifluoromethyl-containing compounds often exhibit improved metabolic stability and enhanced potency in biological systems, making them attractive candidates for drug development.

From a synthetic perspective, the construction of this compound involves a series of carefully orchestrated reactions. The synthesis typically begins with the preparation of the azabicyclo[2.1.1]hexane core, which is then functionalized with the tert-butoxy carbonyl and trifluoromethyl groups through methods such as Friedel-Crafts acylation or nucleophilic substitution. The use of modern catalytic techniques has significantly streamlined these processes, enabling chemists to achieve higher yields and greater control over stereochemistry.

One of the most exciting aspects of this compound is its potential in therapeutic applications. Preclinical studies have shown that analogs of this molecule exhibit potent activity against various disease targets, including cancer and inflammatory conditions. The combination of its rigid bicyclic structure and functional groups suggests that it could serve as a lead compound for developing novel therapeutics with improved efficacy and reduced side effects.

In terms of structural analysis, computational chemistry tools have been instrumental in understanding the molecular interactions of this compound. Density functional theory (DFT) calculations have provided insights into its electronic structure and reactivity, while molecular docking studies have revealed potential binding modes with target proteins. These findings underscore the importance of computational methods in modern drug discovery pipelines.

Looking ahead, ongoing research is focused on optimizing the synthesis of this compound to enhance its scalability and cost-effectiveness for large-scale production. Additionally, efforts are being made to explore its pharmacokinetic properties in vivo, which will be critical for determining its suitability as a drug candidate.

In conclusion, 2-(tert-butoxy)carbonyl-4-(trifluoromethyl)-2-azabicyclo[2.1.1]hexane-1-carboxylic acid represents a fascinating example of how structural complexity can be harnessed to create molecules with significant therapeutic potential. As research continues to uncover its full capabilities, this compound stands at the forefront of innovation in organic chemistry and pharmacology.

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